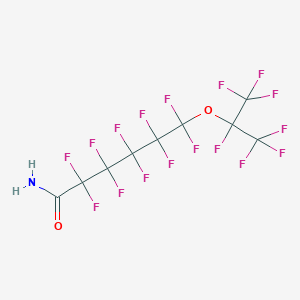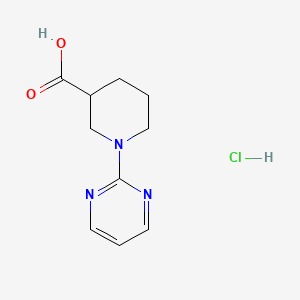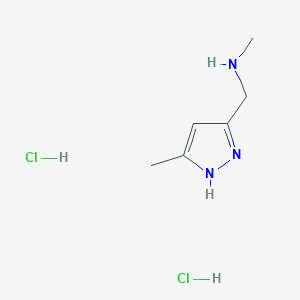
全氟-6-异丙氧基己酰胺
描述
Perfluoro-6-isopropoxyhexanamide is a member of the perfluoroalkyl substances (PFAS), a group of synthetic chemicals characterized by their strong carbon-fluorine bonds. These compounds are known for their stability, resistance to degradation, and unique chemical properties, making them valuable in various industrial applications .
科学研究应用
Perfluoro-6-isopropoxyhexanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of non-stick coatings, firefighting foams, and as a lubricant in high-performance machinery
作用机制
Target of Action
Perfluoro-6-isopropoxyhexanamide, also known as 6-(Heptafluoroisopropoxy)decafluorohexanoamide, is a type of per- and polyfluoroalkyl substance (PFAS). PFAS are known to interact with various targets in the body. One of the primary targets of PFAS is the peroxisome proliferator receptor alpha (PPARα), which plays a crucial role in the regulation of lipid metabolism .
Mode of Action
The interaction of PFAS with PPARα is considered the primary mechanism of action in rodent hepatocyte-induced proliferation . .
Biochemical Pathways
PFAS affect multiple biochemical pathways. They are known to induce activation of p53 and inhibition of androgen receptor and NR1D1 . These changes can lead to significant alterations in the body’s biochemical processes, including those related to circadian rhythm .
Pharmacokinetics
Pfas are known for their persistence in the environment and their ability to bioaccumulate in the body . They are highly resistant to biological degradation due to the strength of the carbon/fluorine bond .
Result of Action
The molecular and cellular effects of PFAS action are diverse and depend on the specific compound and its concentration. Some of the observed effects include hepatotoxicity, immunotoxicity, and effects on the endocrine system . In particular, PFAS have been associated with increased hepatocyte proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of PFAS. These compounds are ubiquitous in the environment due to their extensive use in various industrial and consumer products . Their persistence in the environment and their ability to bioaccumulate can lead to prolonged exposure and potential health effects .
生化分析
Biochemical Properties
Perfluoro-6-isopropoxyhexanamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorinated carbon chain imparts both hydrophobic and lipophobic characteristics, while its amide functional group allows it to interact with polar compounds. In biochemical reactions, Perfluoro-6-isopropoxyhexanamide can bind to proteins such as albumin, influencing their stability and function . Additionally, it may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the specific context.
Cellular Effects
Perfluoro-6-isopropoxyhexanamide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Perfluoro-6-isopropoxyhexanamide may modulate the activity of nuclear receptors such as NF-κB and PPARs, which play crucial roles in regulating immune responses and metabolic processes . Furthermore, the compound can induce oxidative stress, leading to changes in calcium signaling and homeostasis in immune cells .
Molecular Mechanism
The molecular mechanism of action of Perfluoro-6-isopropoxyhexanamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as nuclear receptors and transcription factors, influencing their activity. For example, Perfluoro-6-isopropoxyhexanamide may activate peroxisome proliferator-activated receptor alpha (PPARα), leading to changes in gene expression related to lipid metabolism and inflammation . Additionally, the compound can inhibit or activate enzymes involved in metabolic pathways, further affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Perfluoro-6-isopropoxyhexanamide can change over time. The compound’s stability and degradation are important factors to consider. Perfluoro-6-isopropoxyhexanamide is known for its persistence in the environment and within living organisms due to the strength of its carbon-fluorine bonds . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of Perfluoro-6-isopropoxyhexanamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of PFAS compounds, including Perfluoro-6-isopropoxyhexanamide, can induce liver toxicity, disrupt thyroid hormone levels, and cause changes in lipid metabolism . Threshold effects and dose-response relationships are important considerations in understanding the compound’s impact on animal health.
Metabolic Pathways
Perfluoro-6-isopropoxyhexanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, Perfluoro-6-isopropoxyhexanamide may inhibit or activate enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy homeostasis . Understanding these interactions is crucial for elucidating the compound’s role in metabolic pathways.
Transport and Distribution
The transport and distribution of Perfluoro-6-isopropoxyhexanamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. For instance, Perfluoro-6-isopropoxyhexanamide may bind to plasma proteins such as albumin, facilitating its transport in the bloodstream . Additionally, the compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, affecting its localization and potential toxicity .
Subcellular Localization
Perfluoro-6-isopropoxyhexanamide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular function. For example, Perfluoro-6-isopropoxyhexanamide may interact with mitochondrial proteins, influencing energy production and oxidative stress responses . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-6-isopropoxyhexanamide typically involves the reaction of perfluorohexanoic acid with isopropyl alcohol under specific conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires a controlled temperature to ensure the desired product is formed .
Industrial Production Methods
Industrial production of perfluoro-6-isopropoxyhexanamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through distillation or other separation techniques .
化学反应分析
Types of Reactions
Perfluoro-6-isopropoxyhexanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Perfluoro-6-isopropoxyhexanoic acid.
Reduction: Perfluoro-6-isopropoxyhexanol.
Substitution: Various perfluoroalkyl derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorohexanoic acid (PFHxA)
Uniqueness
Perfluoro-6-isopropoxyhexanamide is unique due to its specific structure, which includes an isopropoxy group. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to other perfluoroalkyl substances .
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F17NO2/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)9(25,26)29-6(18,7(19,20)21)8(22,23)24/h(H2,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVENIMCKJBZDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663107 | |
| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29952-92-9 | |
| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)
![3-[(3-Methylbenzyl)oxy]piperidine](/img/structure/B1388741.png)
![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)
![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)


![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)

![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)
![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)


